Lipophilicity Compared with Cyclopropanamine Analogs
The computed lipophilicity (XLogP3) of 2-(2-methylpropyl)cyclopropan-1-amine free base is 1.4 [1]. This is substantially higher than the unsubstituted cyclopropanamine (XLogP3 ≈ -0.4) and 2-methylcyclopropanamine (XLogP3 ≈ 0.3), and closer to 2-phenylcyclopropanamine (tranylcypromine, XLogP3 ≈ 1.5) [2]. The increased lipophilicity conferred by the isobutyl group predicts enhanced passive membrane permeability and greater metabolic stability compared to shorter-chain analogs, without introducing the potential aromatic toxicity liabilities associated with a phenyl ring.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Cyclopropanamine: -0.4; 2-Methylcyclopropanamine: 0.3; 2-Phenylcyclopropanamine (tranylcypromine): 1.5 |
| Quantified Difference | Target is 1.8 log units more lipophilic than unsubstituted cyclopropanamine; 1.1 log units above 2-methyl analog; 0.1 log unit below tranylcypromine |
| Conditions | Computed values (PubChem XLogP3 consensus algorithm) |
Why This Matters
Lipophilicity drives membrane permeability and CYP450 susceptibility; the intermediate XLogP3 of 1.4 positions this compound within favorable drug-like space (Rule of 5) and differentiates it from both excessively polar and excessively lipophilic analogs.
- [1] PubChem, CID 62390081: 2-(2-Methylpropyl)cyclopropan-1-amine, Computed Properties, XLogP3-AA = 1.4. View Source
- [2] PubChem, CID 6988 (Cyclopropanamine, XLogP3 = -0.4); PubChem, CID 16084444 (2-Methylcyclopropanamine, XLogP3 = 0.3); PubChem, CID 441233 (Tranylcypromine, XLogP3 = 1.5). View Source
